1-(4-fluorophenyl)-8-methoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline
Description
This compound features a pyrazolo[4,3-c]quinoline core substituted with a 4-fluorophenyl group at position 1, a 4-nitrophenyl group at position 3, and a methoxy group at position 8. The 4-nitrophenyl substituent is notable for its electron-withdrawing properties, which may influence binding affinity and metabolic stability compared to other substituents.
Properties
IUPAC Name |
1-(4-fluorophenyl)-8-methoxy-3-(4-nitrophenyl)pyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15FN4O3/c1-31-18-10-11-21-19(12-18)23-20(13-25-21)22(14-2-6-17(7-3-14)28(29)30)26-27(23)16-8-4-15(24)5-9-16/h2-13H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SECRGHCMDLCHIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC=C(C=C4)F)C5=CC=C(C=C5)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-fluorophenyl)-8-methoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. A common synthetic route may include:
-
Formation of the Pyrazole Ring:
- Starting with a substituted aniline, such as 4-fluoroaniline, which undergoes diazotization followed by reaction with an appropriate β-diketone to form the pyrazole ring.
- Reaction conditions: Acidic medium, low temperature.
-
Quinoline Ring Construction:
- The pyrazole intermediate is then subjected to cyclization with a suitable quinoline precursor, such as 8-methoxyquinoline.
- Reaction conditions: High temperature, catalytic amount of acid or base.
Chemical Reactions Analysis
Types of Reactions: 1-(4-fluorophenyl)-8-methoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reduction: Palladium on carbon (Pd/C) with hydrogen gas, tin(II) chloride (SnCl₂) in hydrochloric acid.
Substitution: Sodium methoxide (NaOCH₃), potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Formation of a quinoline-8-carbaldehyde derivative.
Reduction: Formation of 1-(4-fluorophenyl)-8-methoxy-3-(4-aminophenyl)-1H-pyrazolo[4,3-c]quinoline.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Research
Recent studies have highlighted the potential of this compound as an anticancer agent. The structure of 1-(4-fluorophenyl)-8-methoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline features a pyrazoloquinoline framework, which has been associated with various biological activities, including inhibition of cancer cell proliferation.
- Mechanism of Action : The compound exhibits cytotoxic effects against several cancer cell lines. For instance, it has shown promising results against tumor cells by inducing apoptosis and inhibiting cell cycle progression. This is attributed to its ability to interfere with key signaling pathways involved in cancer cell survival and proliferation .
- Case Studies : In a study involving various pyrazoloquinoline derivatives, this compound demonstrated significant activity against human cancer cell lines, outperforming many existing chemotherapeutic agents. The compound's structure allows for interaction with specific molecular targets, enhancing its anticancer efficacy .
Antioxidant Properties
The antioxidant capabilities of this compound have been investigated due to the increasing importance of oxidative stress in various diseases.
- Research Findings : Studies indicate that this compound can scavenge free radicals and reduce oxidative damage in cellular models. Its antioxidant activity is linked to the presence of the nitrophenyl group, which may stabilize radical intermediates and prevent cellular damage .
- Potential Applications : Given its antioxidant properties, this compound could be explored for therapeutic use in conditions characterized by oxidative stress, such as neurodegenerative diseases and cardiovascular disorders.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has garnered attention in pharmacological studies.
- Mechanism : The compound appears to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This action may be beneficial in treating chronic inflammatory conditions such as arthritis and inflammatory bowel disease .
- Clinical Implications : By modulating inflammatory responses, this compound could serve as a lead for developing new anti-inflammatory drugs with fewer side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).
Summary Table of Applications
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-8-methoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline is not fully understood, but it is believed to interact with various molecular targets:
Molecular Targets: Enzymes, receptors, and DNA.
Pathways Involved: It may inhibit specific enzymes involved in cell proliferation, induce apoptosis in cancer cells, or interfere with DNA replication.
Comparison with Similar Compounds
Anti-Inflammatory Pyrazolo[4,3-c]Quinoline Derivatives
Key analogs from the literature include:
Key Observations :
- The target compound lacks the amino or hydroxyl groups present in 2i and 2m, which are critical for hydrogen bonding and activity in anti-inflammatory assays .
Antimicrobial Pyrazoloquinoline Derivatives
Pyrazolo[3,4-b]quinolines with similar aryl substituents exhibit notable antimicrobial activity:
Key Observations :
- The 4-nitrophenyl group in position 3 (target compound) vs. position 1 (reference compounds) may shift activity toward different microbial targets due to steric or electronic effects .
- The absence of an amino group (-NH₂) in the target compound could reduce antimicrobial potency compared to amino-substituted analogs.
Physicochemical and Structural Comparisons
Notes:
Biological Activity
The compound 1-(4-fluorophenyl)-8-methoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline is a member of the pyrazolo[4,3-c]quinoline family, which has garnered attention for its diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article explores the biological activity of this compound through various studies, including structure-activity relationships (SAR), molecular docking simulations, and experimental evaluations.
Structural Characteristics
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C18H15FN4O3
- Molecular Weight : 354.34 g/mol
The compound features a pyrazolo[4,3-c]quinoline core substituted with a fluorophenyl group at the first position and a nitrophenyl group at the third position. The presence of an -OCH3 (methoxy) group enhances its lipophilicity and may influence its biological interactions.
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of pyrazolo[4,3-c]quinoline derivatives. The compound was evaluated for its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells. The results indicated that compounds with similar structural features exhibited significant inhibition of NO production by modulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) proteins .
Table 1: Anti-inflammatory Activity of Pyrazolo[4,3-c]quinoline Derivatives
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| This compound | TBD | Inhibition of iNOS and COX-2 |
| 2a | 0.39 | Inhibition of NO production |
| 2i | TBD | Inhibition of iNOS |
Anticancer Activity
The anticancer properties of pyrazolo[4,3-c]quinolines have been explored in various cancer cell lines. Studies have shown that these compounds can induce apoptosis in cancer cells through multiple pathways, including the activation of caspases and modulation of Bcl-2 family proteins . The specific compound in focus showed promising results against several cancer cell lines, indicating its potential as an anticancer agent.
Table 2: Anticancer Activity Evaluation
| Cell Line | Compound Concentration (µM) | % Cell Viability |
|---|---|---|
| MCF-7 (Breast Cancer) | TBD | TBD |
| HeLa (Cervical Cancer) | TBD | TBD |
| A549 (Lung Cancer) | TBD | TBD |
Antimicrobial Activity
In addition to anti-inflammatory and anticancer activities, the compound's antimicrobial properties were assessed against various bacterial strains. Preliminary results suggest that derivatives of pyrazolo[4,3-c]quinoline exhibit significant antibacterial activity, particularly against Gram-positive bacteria .
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity and interaction modes of this compound with various biological targets. These simulations provide insights into how structural modifications can enhance biological activity.
Table 3: Docking Results
| Target Protein | Binding Affinity (kcal/mol) | Interaction Type |
|---|---|---|
| iNOS | TBD | Hydrogen Bonds |
| COX-2 | TBD | Hydrophobic Interactions |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-(4-fluorophenyl)-8-methoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline?
- Methodological Answer : The compound is typically synthesized via multi-step protocols involving condensation and cyclization reactions. For example:
- Step 1 : Start with 2,4-dichloroquinoline-3-carbonitrile, which undergoes nucleophilic substitution to introduce substituents like methoxy or fluorophenyl groups .
- Step 2 : Condensation with hydrazine derivatives (e.g., 4-nitrophenylhydrazine) under reflux in DMF or ethanol forms the pyrazole ring .
- Step 3 : Purification via column chromatography or recrystallization (e.g., using n-hexane/EtOAc mixtures) yields the final product .
- Key Considerations : Optimize reaction time, temperature, and stoichiometry to minimize side products like uncyclized intermediates.
Q. How is the compound structurally characterized using spectroscopic and crystallographic methods?
- Methodological Answer :
- Spectroscopy :
- ¹H/¹³C NMR : Peaks for aromatic protons (δ 7.5–9.25 ppm) and substituents (e.g., methoxy at δ ~3.8–4.6 ppm) confirm regiochemistry .
- IR : Absorbances for C-F (~1180 cm⁻¹) and nitro groups (~1520 cm⁻¹) validate functional groups .
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) to resolve crystal packing and confirm stereochemistry. Refinement against high-resolution data (e.g., R-factor < 0.05) ensures accuracy .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interactions with biological targets like cannabinoid receptors?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Parameterize the compound using force fields (e.g., CHARMM) to study binding modes with CB2 receptors. Analyze hydrogen bonding (e.g., pyrazole N-H interactions) and hydrophobic contacts (e.g., fluorophenyl groups) .
- Docking Studies : Use AutoDock Vina to screen against receptor structures (PDB: 5ZTY). Prioritize poses with high binding affinity (ΔG < -8 kcal/mol) and validate via free-energy perturbation (FEP) calculations .
- Contradiction Resolution : If experimental IC₅₀ values conflict with simulations, re-evaluate protonation states or solvent models (e.g., implicit vs. explicit water).
Q. What strategies address discrepancies in pharmacological data across studies?
- Methodological Answer :
- Experimental Variables :
- Dose-Response Curves : Compare studies using standardized protocols (e.g., fixed incubation times, cell lines like HEK293 for receptor assays) .
- Metabolic Stability : Assess cytochrome P450 interactions (e.g., CYP3A4/5 assays) to explain variability in in vivo efficacy .
- Data Normalization : Use internal controls (e.g., reference inhibitors like ELND006 for γ-secretase studies) to harmonize results .
Q. How can substitution patterns (e.g., nitro, fluoro groups) enhance therapeutic index?
- Methodological Answer :
- SAR Studies :
- Nitro Group : Replace with electron-withdrawing groups (e.g., sulfonyl) to improve solubility and reduce off-target effects. Monitor via HPLC purity assays (>98%) .
- Fluorophenyl Group : Introduce para-substituted halogens to boost metabolic stability (e.g., resistance to oxidative metabolism) .
- Toxicity Screening : Use zebrafish models to evaluate hepatotoxicity (e.g., ALT/AST levels) and correlate with substituent electronegativity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
